molecular formula C3H4BrNZn B1588188 Bromozinc(1+);propanenitrile CAS No. 312624-26-3

Bromozinc(1+);propanenitrile

Cat. No. B1588188
CAS RN: 312624-26-3
M. Wt: 199.4 g/mol
InChI Key: CREYONULNRWHIX-UHFFFAOYSA-M
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Description

Bromozinc(1+);propanenitrile is a chemical compound that has been extensively researched for its potential applications in scientific research. The compound is synthesized using a specific method and has been found to have a mechanism of action that makes it useful in various biochemical and physiological studies. In

Scientific Research Applications

Organofluorine Chemistry

Bromozinc(1+);propanenitrile plays a significant role in the field of organofluorine chemistry, particularly in the synthesis of difluoromethylated molecules. These molecules are of interest due to their potential as bioisosteres for carbonyl groups or oxygen atoms . The compound has been used in copper-catalyzed cross-coupling reactions to create aryldifluorophosphonates, which are valuable for their high functional group compatibility and efficiency .

Medicinal Chemistry

In medicinal chemistry, Bromozinc(1+);propanenitrile is utilized for its ability to enhance the metabolic stability, bioavailability, and lipophilicity of organic moieties. Its incorporation into organic compounds can lead to the development of new pharmaceuticals with improved properties .

Catalysis

The compound has been studied using Density Functional Theory (DFT) to understand its reactivity in copper-catalyzed cross-coupling reactions. The presence of a directing carboxylate group has been found to promote these reactions, which is crucial for the synthesis of various organic compounds .

Synthetic Applications

Bromozinc(1+);propanenitrile is involved in the preparation of aryldifluoromethylphosphonates, which are important due to their significant bioactivities as protein tyrosine phosphate (PTP) inhibitors. This application is particularly relevant in the development of enzyme inhibitors and anti-cancer agents .

Bioactive Compound Modification

The difluoromethylene group derived from Bromozinc(1+);propanenitrile can be used to modify biologically active compounds. This modification strategy is employed to create enzyme inhibitors and compounds with potential anti-cancer properties .

properties

IUPAC Name

bromozinc(1+);propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N.BrH.Zn/c1-2-3-4;;/h1-2H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREYONULNRWHIX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CC#N.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrNZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399399
Record name 2-Cyanoethylzinc bromide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromozinc(1+);propanenitrile

CAS RN

312624-26-3
Record name 2-Cyanoethylzinc bromide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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